![molecular formula C12H12N2O3S2 B2624977 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide CAS No. 2319894-08-9](/img/structure/B2624977.png)
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide, commonly known as BTO, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. BTO belongs to the class of oxalamide compounds and is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
BTO exhibits unique properties that make it suitable for various scientific research applications. BTO has a planar molecular structure, which allows it to form a stable film on various substrates. BTO also exhibits excellent charge transport properties, which make it suitable for various optoelectronic applications. The mechanism of action of BTO is mainly dependent on its molecular structure and the properties it exhibits.
Biochemical and Physiological Effects:
BTO has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that BTO may exhibit antioxidant properties, which can help in the prevention of various diseases. BTO has also been studied for its potential applications in drug delivery systems due to its excellent biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
BTO exhibits several advantages for lab experiments, including its excellent photoconductivity and electron transport properties. BTO is also easy to synthesize, making it suitable for large-scale production. However, BTO has some limitations, including its limited solubility in common organic solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
BTO has several potential applications in various scientific research fields. Some of the future directions for BTO include its use in the development of high-performance organic solar cells, photodetectors, and OLEDs. BTO can also be studied for its potential applications in the field of drug delivery systems and as a therapeutic agent for various diseases.
Conclusion:
In conclusion, BTO is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. BTO exhibits excellent photoconductivity and electron transport properties, making it suitable for various optoelectronic applications. BTO also exhibits antioxidant properties and excellent biocompatibility, making it suitable for drug delivery systems. BTO has several potential applications in various scientific research fields and can be studied further for its potential therapeutic applications.
Synthesemethoden
The synthesis of BTO involves a multi-step process that requires various chemical reactions. The first step involves the synthesis of 2,3'-bithiophene, which is obtained by the reaction of 2-thiophenecarboxylic acid with thionyl chloride. The resulting product is then subjected to a Suzuki coupling reaction with 5-bromo-2-hydroxyethyl-2-thiophenecarboxylate to obtain the intermediate product. Finally, the intermediate product is subjected to a reaction with oxalyl chloride to obtain BTO.
Wissenschaftliche Forschungsanwendungen
BTO has been extensively studied for its potential applications in scientific research. One of the significant applications of BTO is in the field of optoelectronic devices. BTO exhibits excellent photoconductivity and can be used as an active layer in organic solar cells and photodetectors. BTO has also been studied for its potential applications in the field of organic light-emitting diodes (OLEDs). BTO exhibits excellent electron transport properties and can be used as an electron transport layer in OLEDs.
Eigenschaften
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-5-8(15)10-2-1-9(19-10)7-3-4-18-6-7/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMWIIYHKWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)
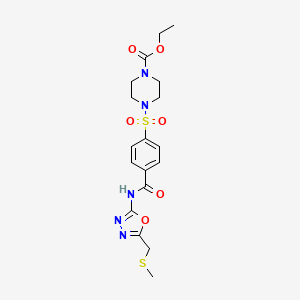
![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)
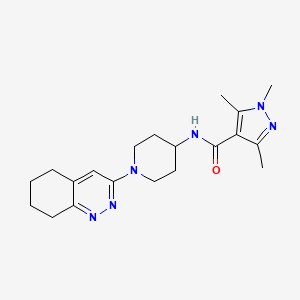
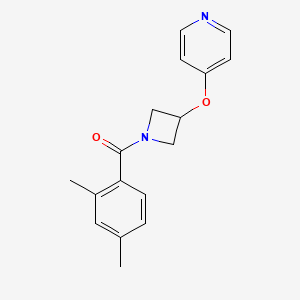


![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)

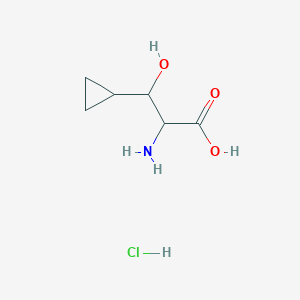
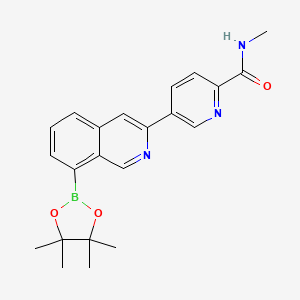
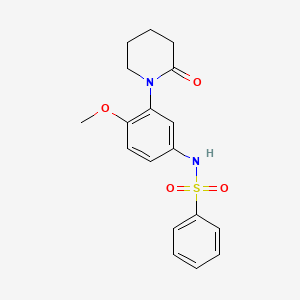
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)